2-Cyclopropoxy-4-ethyl-1-nitrobenzene
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Overview
Description
2-Cyclopropoxy-4-ethyl-1-nitrobenzene is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzene, featuring a cyclopropoxy group, an ethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Cyclopropoxylation: Introduction of the cyclopropoxy group through a nucleophilic substitution reaction involving cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 2-Cyclopropoxy-4-ethyl-1-aminobenzene.
Oxidation: 2-Cyclopropoxy-4-carboxy-1-nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s lipophilicity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-4-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of an ethyl group.
2-Cyclopropoxy-4-ethyl-1-aminobenzene: The nitro group is reduced to an amine.
2-Cyclopropoxy-4-ethyl-1-hydroxybenzene: The nitro group is replaced with a hydroxyl group.
Uniqueness
2-Cyclopropoxy-4-ethyl-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropoxy group adds strain and reactivity to the molecule, while the nitro group provides a site for further chemical modifications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-3-6-10(12(13)14)11(7-8)15-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
NVOAMBJGSQFRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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